molecular formula C10H9ClN2O2 B1365358 Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-28-0

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1365358
CAS No.: 55899-28-0
M. Wt: 224.64 g/mol
InChI Key: ISNNWRGBLUSCFL-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The compound is associated with some safety hazards. It has been classified under GHS07 Signal Word Warning Hazard Statements . It is recommended to handle it in accordance with good industrial hygiene and safety procedures .

Future Directions

The compound has attracted a great deal of attention in material science recently due to their significant photophysical properties . It has potential applications in the field of medicinal chemistry and is expected to play a crucial role in future research .

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit certain kinases, leading to a decrease in the phosphorylation of target proteins. This inhibition can result in altered cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions but may degrade over time at room temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and its overall impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Chemical Reactions Analysis

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNNWRGBLUSCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480504
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-28-0
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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